molecular formula C21H22N2O4 B11117686 2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

Cat. No.: B11117686
M. Wt: 366.4 g/mol
InChI Key: MSGQYYCFFUSYHC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-25-11-10-22-21(24)16-13-18(23-17-7-5-4-6-15(16)17)14-8-9-19(26-2)20(12-14)27-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,24)

InChI Key

MSGQYYCFFUSYHC-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)quinoline-4-carboxamide , also known by its CAS number 438528-69-9, is a synthetic derivative of quinoline that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O4, with a molecular weight of 366.41 g/mol. The compound features a quinoline core substituted with a dimethoxyphenyl group and a methoxyethyl amide, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on substituted quinoline-2-carboxamides demonstrated that certain derivatives displayed notable activity against mycobacterial species, including Mycobacterium tuberculosis. Although specific data for this compound is limited, the structural similarities suggest potential efficacy in this area .

Anticancer Activity

Quinoline derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit cell proliferation in various cancer cell lines. A related compound exhibited IC50 values of 5.3 µg/mL against HepG2 cancer cells, indicating a promising anticancer profile . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

Some studies suggest that quinoline derivatives may possess anti-inflammatory properties. For example, compounds in this class have been reported to inhibit the production of pro-inflammatory cytokines such as IL-1α and TNF-α, contributing to their therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The presence of methoxy groups in the phenyl ring has been correlated with enhanced biological activity in related compounds. This suggests that modifications to the substituents on the quinoline structure can significantly influence its pharmacological effects .

Study 1: Antimycobacterial Activity

In a comparative study involving various quinoline derivatives, compounds structurally related to this compound demonstrated varying degrees of antimycobacterial activity. The most effective compounds were shown to outperform standard treatments like isoniazid and pyrazinamide against M. tuberculosis and other mycobacterial strains .

Study 2: Cytotoxicity Evaluation

Another study assessed the cytotoxicity of several quinoline derivatives using human monocytic leukemia THP-1 cells. The results indicated that some derivatives exhibited low toxicity while maintaining significant antimicrobial activity, suggesting a favorable therapeutic index for further development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.